molecular formula C6H12F2 B3263373 1,6-Difluorohexane CAS No. 373-29-5

1,6-Difluorohexane

Cat. No.: B3263373
CAS No.: 373-29-5
M. Wt: 122.16 g/mol
InChI Key: GVEHCXOZCZQOOM-UHFFFAOYSA-N
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Description

1,6-Difluorohexane is an organic compound with the chemical formula C6H12F2. It is a colorless liquid with a distinct odor. This compound is part of the alkyl fluoride family and is characterized by the presence of two fluorine atoms attached to the terminal carbon atoms of a hexane chain .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Difluorohexane is typically synthesized through the fluorination of hexane derivatives. One common method involves the direct fluorination of 1,6-dibromohexane using anhydrous potassium fluoride in the presence of a suitable solvent like dimethylformamide . Another approach is the reaction of hexane-1,6-diol with hydrogen fluoride or other fluorinating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale fluorination processes. These processes utilize hydrogen fluoride or other fluorinating reagents in specialized reactors designed to handle the corrosive nature of fluorine compounds. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,6-Difluorohexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,6-Difluorohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,6-difluorohexane involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine allows the compound to participate in hydrogen bonding and other interactions with biological molecules. This can affect enzyme activity, protein folding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Difluorohexane is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. Fluorine’s high electronegativity and small atomic size make this compound more reactive in certain chemical reactions compared to its chlorinated or brominated counterparts .

Properties

IUPAC Name

1,6-difluorohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F2/c7-5-3-1-2-4-6-8/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEHCXOZCZQOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCF)CCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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